2-(Naphthalen-2-yl)pyrrolidine hydrochloride 2-(Naphthalen-2-yl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 100710-36-9
VCID: VC5995467
InChI: InChI=1S/C14H15N.ClH/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14;/h1-2,4-5,7-8,10,14-15H,3,6,9H2;1H
SMILES: C1CC(NC1)C2=CC3=CC=CC=C3C=C2.Cl
Molecular Formula: C14H16ClN
Molecular Weight: 233.74

2-(Naphthalen-2-yl)pyrrolidine hydrochloride

CAS No.: 100710-36-9

Cat. No.: VC5995467

Molecular Formula: C14H16ClN

Molecular Weight: 233.74

* For research use only. Not for human or veterinary use.

2-(Naphthalen-2-yl)pyrrolidine hydrochloride - 100710-36-9

Specification

CAS No. 100710-36-9
Molecular Formula C14H16ClN
Molecular Weight 233.74
IUPAC Name 2-naphthalen-2-ylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C14H15N.ClH/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14;/h1-2,4-5,7-8,10,14-15H,3,6,9H2;1H
Standard InChI Key PIHQPDGYUTULSZ-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=CC3=CC=CC=C3C=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-naphthalen-2-ylpyrrolidine hydrochloride . Its molecular formula is C₁₄H₁₅N·HCl, reflecting the fusion of a naphthalene moiety (C₁₀H₇) with a pyrrolidine ring (C₄H₈N) and a hydrochloric acid counterion. The molecular structure is validated by computed descriptors, including the SMILES string C1CC(NC1)C2=CC3=CC=CC=C3C=C2.Cl and InChI key PIHQPDGYUTULSZ-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight233.73 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar solvents
Storage ConditionsInert atmosphere, room temperature

Synthesis and Industrial Preparation

Synthetic Pathways

The synthesis of 2-(naphthalen-2-yl)pyrrolidine hydrochloride typically involves:

  • Friedel-Crafts Alkylation: Naphthalene reacts with a pyrrolidine derivative in the presence of Lewis acids like AlCl₃ to form the carbon-nitrogen bond .

  • Hydrogenation of Pyrroline Derivatives: Patent literature describes hydrogenating 2-methylpyrroline using platinum catalysts (e.g., Pt/C) in ethanol-methanol mixtures, followed by hydrochloride salt formation . This method avoids corrosive reagents and achieves yields >70%.

Optimization Challenges

Key challenges include controlling regioselectivity during naphthalene functionalization and minimizing racemization in chiral intermediates. The use of 5% Pt-C catalysts at ambient temperature improves enantiomeric excess (up to 50% ee) , though further purification via recrystallization is often required.

Pharmacological and Industrial Applications

Role in Organic Synthesis

The compound serves as a precursor for:

  • Ligands in Asymmetric Catalysis: Chiral pyrrolidines are pivotal in synthesizing enantioselective catalysts for C–C bond formation.

  • Polymer Additives: Its aromatic system enhances thermal stability in polyamide resins.

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

  • Catalyst Design: Explore its use in cross-coupling reactions for drug discovery.

  • Crystallography: Resolve its solid-state structure to inform computational modeling.

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